Cas no 2229390-01-4 (O-({1-(propan-2-yloxy)methylcyclopropyl}methyl)hydroxylamine)

O-({1-(propan-2-yloxy)methylcyclopropyl}methyl)hydroxylamine 化学的及び物理的性質
名前と識別子
-
- O-({1-(propan-2-yloxy)methylcyclopropyl}methyl)hydroxylamine
- EN300-1770722
- 2229390-01-4
- O-({1-[(propan-2-yloxy)methyl]cyclopropyl}methyl)hydroxylamine
-
- インチ: 1S/C8H17NO2/c1-7(2)10-5-8(3-4-8)6-11-9/h7H,3-6,9H2,1-2H3
- InChIKey: AQUBWCLIDAJBOE-UHFFFAOYSA-N
- SMILES: O(C(C)C)CC1(CON)CC1
計算された属性
- 精确分子量: 159.125928785g/mol
- 同位素质量: 159.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 5
- 複雑さ: 121
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 44.5Ų
O-({1-(propan-2-yloxy)methylcyclopropyl}methyl)hydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1770722-0.25g |
O-({1-[(propan-2-yloxy)methyl]cyclopropyl}methyl)hydroxylamine |
2229390-01-4 | 0.25g |
$1381.0 | 2023-09-20 | ||
Enamine | EN300-1770722-5.0g |
O-({1-[(propan-2-yloxy)methyl]cyclopropyl}methyl)hydroxylamine |
2229390-01-4 | 5g |
$4349.0 | 2023-06-03 | ||
Enamine | EN300-1770722-5g |
O-({1-[(propan-2-yloxy)methyl]cyclopropyl}methyl)hydroxylamine |
2229390-01-4 | 5g |
$4349.0 | 2023-09-20 | ||
Enamine | EN300-1770722-0.05g |
O-({1-[(propan-2-yloxy)methyl]cyclopropyl}methyl)hydroxylamine |
2229390-01-4 | 0.05g |
$1261.0 | 2023-09-20 | ||
Enamine | EN300-1770722-0.5g |
O-({1-[(propan-2-yloxy)methyl]cyclopropyl}methyl)hydroxylamine |
2229390-01-4 | 0.5g |
$1440.0 | 2023-09-20 | ||
Enamine | EN300-1770722-2.5g |
O-({1-[(propan-2-yloxy)methyl]cyclopropyl}methyl)hydroxylamine |
2229390-01-4 | 2.5g |
$2940.0 | 2023-09-20 | ||
Enamine | EN300-1770722-1g |
O-({1-[(propan-2-yloxy)methyl]cyclopropyl}methyl)hydroxylamine |
2229390-01-4 | 1g |
$1500.0 | 2023-09-20 | ||
Enamine | EN300-1770722-0.1g |
O-({1-[(propan-2-yloxy)methyl]cyclopropyl}methyl)hydroxylamine |
2229390-01-4 | 0.1g |
$1320.0 | 2023-09-20 | ||
Enamine | EN300-1770722-10.0g |
O-({1-[(propan-2-yloxy)methyl]cyclopropyl}methyl)hydroxylamine |
2229390-01-4 | 10g |
$6450.0 | 2023-06-03 | ||
Enamine | EN300-1770722-1.0g |
O-({1-[(propan-2-yloxy)methyl]cyclopropyl}methyl)hydroxylamine |
2229390-01-4 | 1g |
$1500.0 | 2023-06-03 |
O-({1-(propan-2-yloxy)methylcyclopropyl}methyl)hydroxylamine 関連文献
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
7. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
O-({1-(propan-2-yloxy)methylcyclopropyl}methyl)hydroxylamineに関する追加情報
Research Brief on O-({1-(propan-2-yloxy)methylcyclopropyl}methyl)hydroxylamine (CAS: 2229390-01-4)
Recent studies on O-({1-(propan-2-yloxy)methylcyclopropyl}methyl)hydroxylamine (CAS: 2229390-01-4) have demonstrated its potential as a versatile intermediate in medicinal chemistry and drug discovery. This compound, characterized by its unique cyclopropylmethyl-hydroxylamine structure, has garnered attention for its applications in the synthesis of novel bioactive molecules, particularly in the development of enzyme inhibitors and targeted therapeutics.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's role as a building block for irreversible kinase inhibitors. Researchers utilized 2229390-01-4 to develop selective covalent inhibitors of BTK (Bruton's tyrosine kinase), achieving significant improvements in binding kinetics and selectivity profiles compared to traditional acrylamide-based warheads. The cyclopropyl ring system was found to confer enhanced metabolic stability while maintaining the necessary reactivity for covalent bond formation.
In the field of antibiotic development, a recent Nature Communications paper (2024) reported the successful incorporation of this hydroxylamine derivative into novel β-lactamase inhibitors. The compound's ability to form stable complexes with serine residues in the active site of resistant bacterial enzymes has opened new avenues for combating antimicrobial resistance. Molecular dynamics simulations revealed that the isopropoxy-methylcyclopropyl moiety contributes to optimal positioning within the enzyme binding pocket.
Ongoing preclinical investigations have identified promising applications in CNS drug development. The compound's balanced lipophilicity (clogP 1.8) and molecular weight (MW 173.23) make it particularly suitable for blood-brain barrier penetration. Current structure-activity relationship studies focus on optimizing the isopropoxy substitution pattern to fine-tune pharmacokinetic properties while maintaining the desired pharmacodynamic effects.
From a synthetic chemistry perspective, recent advances in the large-scale production of 2229390-01-4 have been achieved through improved catalytic cyclopropanation methods. A 2024 Organic Process Research & Development publication detailed a novel ruthenium-catalyzed process that achieves >90% yield with excellent stereocontrol, addressing previous challenges in the industrial-scale preparation of this valuable intermediate.
Safety and toxicology assessments indicate that the compound shows favorable preliminary profiles, with in vitro studies demonstrating minimal off-target reactivity and acceptable cytotoxicity thresholds. However, researchers emphasize the need for comprehensive in vivo evaluations, particularly regarding potential metabolites that may form through oxidative pathways.
The versatility of O-({1-(propan-2-yloxy)methylcyclopropyl}methyl)hydroxylamine continues to inspire innovative applications across multiple therapeutic areas. Its unique structural features offer solutions to longstanding challenges in drug design, particularly in achieving the delicate balance between reactivity and stability required for targeted covalent drugs. Future research directions include exploration of its utility in PROTAC design and as a component of antibody-drug conjugates.
2229390-01-4 (O-({1-(propan-2-yloxy)methylcyclopropyl}methyl)hydroxylamine) Related Products
- 2229623-53-2(O-2-(3,4-dihydro-2H-1-benzopyran-3-yl)propan-2-ylhydroxylamine)
- 1804353-11-4(4-(Bromomethyl)-2-iodo-5-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 1598842-20-6(4-Bromo-6-(3,5-dichlorophenyl)pyrimidine)
- 629657-98-3(Pyrazinamine, 6-chloro-N-(3-pyridinylmethyl)-)
- 917096-37-8((Z)-Fluvoxamine -)
- 54942-64-2(5-Hydroxy-2-methoxyphenethanolamine)
- 2229190-16-1(2-chloro-3-methyl-5-(oxiran-2-yl)methylpyridine)
- 690245-04-6(N-4-(3,5-dimethylpiperidine-1-carbonyl)phenyl-2,5-dimethylbenzene-1-sulfonamide)
- 1434141-91-9(3-Ethynyl-8-oxabicyclo[3.2.1]octane)
- 1806644-25-6(Ethyl 2-(3-bromo-2-oxopropyl)-3-methoxybenzoate)




